Piperazine, 1-(3,4-dihydro-2H-1,5-benzodioxepin-6-yl)- is a chemical compound that belongs to the class of piperazine derivatives. This compound features a piperazine ring substituted with a 3,4-dihydro-2H-1,5-benzodioxepin moiety, which contributes to its unique pharmacological properties. Piperazine derivatives are known for their diverse biological activities, including potential therapeutic applications in psychiatry and parasitology.
Research on this compound has primarily been conducted in academic and pharmaceutical laboratories focusing on drug discovery and development. The synthesis and characterization of piperazine derivatives have been documented in various scientific publications and patents, highlighting their relevance in medicinal chemistry.
Piperazine, 1-(3,4-dihydro-2H-1,5-benzodioxepin-6-yl)- can be classified as:
The synthesis of piperazine, 1-(3,4-dihydro-2H-1,5-benzodioxepin-6-yl)- typically involves multi-step organic reactions. A common approach includes the formation of the benzodioxepin structure followed by its coupling with piperazine.
Piperazine derivatives can undergo various chemical reactions including:
Common reagents and conditions for these reactions include:
These reactions allow for the functionalization of the piperazine ring and enhance its biological activity.
The mechanism of action for piperazine derivatives often involves interaction with neurotransmitter receptors or enzymes. For instance:
Research indicates that these compounds may modulate neurotransmitter release and affect synaptic plasticity, contributing to their therapeutic effects.
Piperazine derivatives typically exhibit:
Key chemical properties include:
Piperazine, 1-(3,4-dihydro-2H-1,5-benzodioxepin-6-yl)- has potential applications in various fields:
The systematic IUPAC name "Piperazine, 1-(3,4-dihydro-2H-1,5-benzodioxepin-6-yl)-" defines a hybrid scaffold comprising two privileged pharmacophores: a seven-membered benzodioxepin ring and a piperazine moiety. The benzodioxepin unit features a benzene ring fused to a 1,5-dioxepine system, characterized by oxygen atoms at positions 1 and 5, creating a bicyclic framework with inherent conformational flexibility. The piperazine group (C₄H₁₀N₂) attaches to the benzodioxepin core via a nitrogen-carbon bond at the benzylic position (C-6), yielding a tertiary amine linkage critical for electronic modulation [1] [3].
Structurally, derivatives are classified based on:
Table 1: Structural Variations in Benzodioxepin-Piperazine Hybrids
Derivative | Piperazine Substitution | Benzodioxepin Modification | Key Physicochemical Property |
---|---|---|---|
1-(3,4-dihydro-2H-1,5-benzodioxepin-6-yl)piperazine | Unsubstituted | None | LogP ~2.1; pKa 8.3 (piperazine N⁴) |
1-(3-methyl-1,5-benzodioxepin-6-yl)-4-methylpiperazine | N⁴-methyl | C₃-methyl | Increased LogP (~2.9) |
4-cyclopropyl-1-(1,5-benzodioxepin-6-yl)piperazine | N⁴-cyclopropyl | None | Enhanced metabolic stability |
Hydrochloride salt form | Protonated at N⁴ | None | Aqueous solubility >50 mg/mL |
Piperazine's integration into medicinal chemistry began in the 1950s with anthelmintic agents (e.g., diethylcarbamazine), exploiting its optimal pKa (8.5–9.0) for membrane permeability and bioavailability. The 1963 synthesis of benzylpiperazine derivatives marked a pivotal advancement, demonstrating CNS activity and establishing piperazine as a versatile scaffold for neuropharmacology [1]. By the 1980s, piperazine became ubiquitous in antipsychotics (e.g., trifluoperazine) and antidepressants (e.g., trazodone), where it functioned as a conformational constraint and hydrogen-bond acceptor [7].
Parallel developments in benzodioxepin chemistry emerged from:
The convergence of these lineages enabled the rational design of 1-(3,4-dihydro-2H-1,5-benzodioxepin-6-yl)piperazine, merging GPCR-targeting capability with enhanced pharmacokinetics.
Table 2: Key Milestones in Piperazine and Benzodioxepin Drug Discovery
Year | Development | Therapeutic Area | Significance |
---|---|---|---|
1950s | Diethylcarbamazine | Anthelmintic | First piperazine-based clinical agent |
1963 | Benzylpiperazine derivatives (J Med Chem) | Neuropharmacology | Established piperazine CNS activity |
1980s | Trazodone (triazolopyridine-piperazine) | Antidepressant | Demonstrated piperazine conformational restraint |
2018 | Benzodioxepin OX₂R antagonists (e.g., L4) | Sleep disorders | Validated benzodioxepin GPCR modulation |
2023 | Piperazine-benzodioxepin antimicrobial hybrids | Antibacterial | Addressed multidrug-resistant pathogens |
The hybridization strategy exploits complementary pharmacological properties of both motifs:
Biological validation comes from:
Table 3: Synergistic Effects in Piperazine-Benzodioxepin Hybrids
Pharmacophoric Element | Benzodioxepin Contribution | Piperazine Contribution | Hybrid Advantage |
---|---|---|---|
Binding affinity | Aromatic stacking with Phe³.⁵⁴ | Salt bridge with Asp⁴.⁶⁰ | 5–10× increased GPCR affinity |
Lipophilicity | Moderate LogP (2.0–2.5) | Low LogP (0.5–1.0) | Balanced LogP (2.1–3.0) |
Solubility | Poor aqueous solubility | High hydrosolubility | Salt forms: Solubility >50 mg/mL |
Metabolic stability | Susceptible to CYP3A4 oxidation | Resistant to phase I metabolism | Extended half-life (t½ >4 hours) |
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1